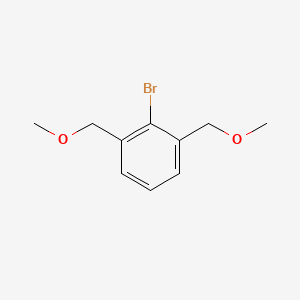

2-Bromo-1,3-bis(methoxymethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-bis(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-6-8-4-3-5-9(7-13-2)10(8)11/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMPHOHXSLNPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=CC=C1)COC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341010 | |

| Record name | 2-Bromo-1,3-bis(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65654-53-7 | |

| Record name | 2-Bromo-1,3-bis(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformative Potentials of 2 Bromo 1,3 Bis Methoxymethyl Benzene

Organometallic Transformations and Carbon-Carbon Bond Formation

The bromine atom on the benzene (B151609) ring serves as a versatile handle for the formation of organometallic reagents, which are pivotal for constructing new carbon-carbon bonds. These transformations are fundamental in the synthesis of more complex molecular architectures.

The conversion of the aryl bromide into a potent carbon nucleophile can be readily achieved through two primary methods: lithiation and Grignard reagent formation.

Lithiation: Treatment of 2-Bromo-1,3-bis(methoxymethyl)benzene with a strong organolithium base, typically n-butyllithium (n-BuLi), in an aprotic ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures, facilitates a halogen-metal exchange reaction. This process replaces the bromine atom with a lithium atom, generating 2-lithio-1,3-bis(methoxymethyl)benzene. The resulting organolithium compound features a highly polarized carbon-lithium bond, rendering the ipso-carbon strongly nucleophilic and basic.

Grignard Reagent Formation: The corresponding Grignard reagent is synthesized by reacting this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or THF. The magnesium atom inserts into the carbon-bromine bond, forming 2-(bromomagnesium)-1,3-bis(methoxymethyl)benzene. While still a powerful nucleophile, this Grignard reagent is generally less basic and reactive than its organolithium counterpart, which can be advantageous for reactions requiring greater selectivity. The formation of the Grignard reagent can sometimes be initiated with a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface.

These organometallic intermediates are highly reactive carbanion sources, poised for subsequent reactions with a wide array of electrophiles.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations, serving as the aryl halide electrophile. These reactions enable the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with an organometallic nucleophile, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

A summary of key palladium-catalyzed cross-coupling reactions utilizing this compound is presented below.

| Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Mild conditions, high functional group tolerance, commercially available reagents. |

| Negishi | Organozinc compounds (R-ZnX) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High reactivity and functional group tolerance; couples sp³, sp², and sp carbons. |

| Stille | Organotin compounds (organostannanes, R-SnR'₃) | Pd(PPh₃)₄ | Air and moisture stable reagents, but tin compounds are toxic. |

| Kumada | Grignard reagents (R-MgX) | Ni or Pd complexes (e.g., Pd(PPh₃)₄, NiCl₂(dppe)) | Highly reactive nucleophiles, but less tolerant of sensitive functional groups. |

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide. Organozinc compounds are highly reactive and tolerate a broad range of functional groups, making this a powerful coupling method.

Stille Coupling: The Stille reaction utilizes an organostannane as the coupling partner. While effective, the toxicity of the tin reagents is a significant drawback.

Kumada Coupling: This was one of the first cross-coupling methods developed and employs a Grignard reagent as the nucleophile. The high reactivity of the Grignard reagent makes this a very efficient process, though it is less compatible with functional groups like esters and ketones.

The carbanionic intermediates generated via lithiation or Grignard formation (as described in 3.1.1) are potent nucleophiles that react with a diverse range of electrophiles to form new carbon-carbon bonds.

For instance, the lithiated or Grignard derivative of this compound can react with:

Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively, after an acidic workup.

Carbon Dioxide (CO₂): Followed by acidification, this reaction yields a carboxylic acid, 2,6-bis(methoxymethyl)benzoic acid.

Esters: Two equivalents of the organometallic reagent can add to an ester to form a tertiary alcohol.

Nitriles: Reaction with a nitrile followed by hydrolysis yields a ketone.

These reactions underscore the utility of the carbanionic intermediates derived from this compound as key building blocks for introducing new carbon-based functional groups onto the aromatic ring.

Nucleophilic Substitution Reactions on the Aromatic Ring and Side Chains

The reactivity of this compound towards nucleophiles is another important aspect of its chemical profile, encompassing potential reactions on both the aromatic core and the ether side chains.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The most common mechanism is the addition-elimination pathway, which requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In the case of this compound, the methoxymethyl groups are not strongly electron-withdrawing. They are generally considered to be weakly electron-donating or to have a negligible electronic effect. Consequently, this substrate is deactivated towards the SNAr addition-elimination mechanism, and such reactions are not expected to proceed under standard conditions.

An alternative, though less common, pathway is the elimination-addition (benzyne) mechanism. This reaction occurs under extremely strong basic conditions (e.g., using sodium amide, NaNH₂) and does not require activating electron-withdrawing groups. The mechanism involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. While theoretically possible, this pathway requires harsh conditions and may lead to a mixture of products depending on where the nucleophile adds to the benzyne triple bond.

The methoxymethyl ether groups on the side chains are generally robust and serve as protecting groups under a wide range of reaction conditions. They are typically stable to the strong bases (e.g., n-BuLi) and nucleophiles used in the organometallic transformations described in section 3.1. This stability is crucial, as it allows for selective modification at the C-Br position without disturbing the side chains.

While stable to many nucleophiles, benzylic ethers can be cleaved under specific, often acidic, conditions. For example, treatment with strong acids like HBr or BBr₃ can lead to the cleavage of the ether linkage to form the corresponding bromomethyl or hydroxyl functionalities. However, under the typical basic or neutral conditions of nucleophilic substitution and palladium-catalyzed coupling, the methoxymethyl ethers remain intact, acting as spectator groups that influence the steric environment around the reactive center.

Oxidation and Reduction Processes

The presence of both a reducible bromo group and potentially oxidizable methoxymethyl side chains allows for a range of selective oxidation and reduction transformations.

The oxidation of this compound can be directed towards either the aromatic ring or the methoxymethyl side chains, depending on the chosen reagents and reaction conditions.

The methoxymethyl groups, being benzylic ethers, are generally stable to many oxidizing agents. However, under specific conditions, they can be cleaved. For instance, oxidative deprotection of methoxymethyl (MOM) ethers can be achieved, which would convert the -CH₂OCH₃ groups back to hydroxyl groups, forming 2-bromo-1,3-bis(hydroxymethyl)benzene. This transformation can then be followed by oxidation of the resulting benzylic alcohols to aldehydes or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives are known to oxidize benzylic carbons that possess at least one hydrogen atom to carboxylic acids. libretexts.org In the case of this compound, this would lead to the formation of 2-bromo-1,3-dicarboxybenzene.

Direct oxidation of the aromatic ring is less common and typically requires harsh conditions, often leading to ring cleavage and degradation. However, specific reagents might allow for the introduction of hydroxyl groups or other oxygen-containing functionalities onto the ring, though selectivity would be a significant challenge due to the presence of the deactivating bromo group.

| Reactant | Reagent/Conditions | Product | Notes |

| Aromatic Methoxymethyl Ethers | TMSOTf, 2,2'-bipyridyl, then H₂O | Phenols | Deprotection of the MOM ether. acs.org |

| Aromatic Methoxymethyl Ethers | TESOTf, 2,2'-bipyridyl | Triethylsilyl Ethers | Direct conversion of MOM ether to TES ether. acs.org |

| Alkyl-substituted benzenes | KMnO₄ or CrO₃/H₂SO₄ | Benzoic acids | Requires a benzylic hydrogen. libretexts.org |

The bromine atom on the aromatic ring is a prime target for reductive processes. Reductive debromination of aryl bromides is a well-established transformation and can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common and efficient method for the selective removal of the bromo group, yielding 1,3-bis(methoxymethyl)benzene (B1599225). organic-chemistry.orgsci-hub.se This reaction is generally chemoselective, leaving the methoxymethyl ether groups intact.

Other methods for reductive debromination include the use of silanes in the presence of a photoredox catalyst under visible light irradiation, offering a mild and efficient alternative. acs.orgacs.org Metal-halogen exchange with organolithium reagents followed by quenching with a proton source is another viable pathway, although the reactivity of the methoxymethyl groups with the organolithium reagent would need to be considered.

The methoxymethyl groups themselves are generally resistant to reduction under standard catalytic hydrogenation conditions. However, under more forcing conditions or with specific reagents, the benzylic C-O bond can be cleaved. For instance, reduction with lithium in liquid ammonia (B1221849) has been used for the cleavage of methoxymethyl enol ethers. acs.org

| Reactant | Reagent/Conditions | Product | Notes |

| Aryl Bromides | H₂, Pd/C | Arenes | Catalytic hydrogenation for debromination. organic-chemistry.orgsci-hub.se |

| Unactivated Alkyl and Aryl Bromides | [Ir(ppy)₂(dtbbpy)]PF₆, DIPEA, TTMSS, visible light | Alkanes and Arenes | Photoredox-mediated hydrodebromination. acs.org |

| Aryl Bromides | n-BuLi, then H₂O | Arenes | Reductive debromination via lithium-halogen exchange. |

| β-keto ester methoxymethyl enol ethers | Li, liquid NH₃ | Saturated esters | Reductive cleavage of the methoxymethyl group. acs.org |

Rearrangement and Cyclization Reactions

The structure of this compound, with two reactive side chains in a 1,3-relationship, provides a template for intramolecular reactions leading to rearrangements or the formation of new cyclic structures.

While specific rearrangement reactions for this compound are not extensively documented, analogous systems suggest potential pathways. For instance, under acidic conditions, rearrangement of the methoxymethyl groups could potentially occur, although this is less common for simple aromatic ethers.

More significant is the potential for intramolecular cyclization reactions. If the methoxymethyl groups are converted to other functionalities, a variety of cyclization reactions can be envisioned. For example, conversion of the methoxymethyl groups to halomethyl groups (e.g., -CH₂Br) would create a precursor for intramolecular cyclization via nucleophilic substitution, potentially forming a six-membered ring containing an oxygen atom.

Furthermore, metal-catalyzed reactions could facilitate cyclization. For example, intramolecular Heck reactions of benzylic ethers have been reported, suggesting that if an appropriate unsaturated tether were introduced to one of the methoxymethyl groups, a palladium- or nickel-catalyzed cyclization could be feasible. acs.org The formation of benzocyclobutenes from ortho-annulated precursors highlights the potential for strain-driven cyclizations. nih.gov

| Reaction Type | Reactant Features | Potential Product | Notes |

| Intramolecular Nucleophilic Substitution | Conversion of methoxymethyl to halomethyl groups | Dihydrooxepine derivative | Formation of a new heterocyclic ring. |

| Intramolecular Heck Reaction | Introduction of an unsaturated tether | Fused or spirocyclic product | Requires a metal catalyst (e.g., Pd, Ni). acs.org |

| Cyclization of 1,3-Bis(silyl enol ethers) | Reaction with 1,1,3,3-tetramethoxypropane | Salicylates | Demonstrates cyclization of 1,3-dicarbonyl synthons. researchgate.net |

Exploration of Cascade Reactions and Domino Processes

Cascade reactions, where a single event triggers a sequence of bond-forming or breaking reactions, offer a powerful strategy for the rapid construction of complex molecular architectures. The structure of this compound is well-suited for initiating such processes.

A potential cascade could be initiated by a reaction at the bromine atom. For example, a palladium-catalyzed cross-coupling reaction could introduce a functionality that then undergoes an intramolecular reaction with one of the methoxymethyl side chains.

Alternatively, a reaction involving one of the methoxymethyl groups could initiate a cascade. For instance, cleavage of one methoxymethyl group to a benzylic cation could be trapped intramolecularly by the other methoxymethyl group or by a nucleophile introduced onto the aromatic ring. Nickel-catalyzed cascade reactions of benzylic ethers have been shown to be effective for the formation of complex cyclic structures. acs.org

The exploration of domino processes, which are similar to cascade reactions but may involve changes in the reaction type during the sequence, also holds promise. For example, a domino process could involve an initial intermolecular reaction followed by an intramolecular cyclization and then a final rearrangement. The development of such reactions for this compound would depend on the careful selection of reagents and reaction conditions to control the sequence of events.

| Initiating Reaction | Subsequent Steps | Potential Outcome | Notes |

| Palladium-catalyzed cross-coupling at the bromo position | Intramolecular reaction with a methoxymethyl side chain | Fused polycyclic system | A one-pot synthesis of complex structures. |

| Cleavage of a methoxymethyl group to a benzylic cation | Intramolecular trapping by the second methoxymethyl group or other nucleophile | Formation of a new ring system | Can be initiated by Lewis or Brønsted acids. |

| Nickel-catalyzed activation of a C-O bond in a methoxymethyl group | Intramolecular cyclization and/or further cross-coupling | Complex carbocyclic or heterocyclic products | Harnessing the reactivity of benzylic ethers. acs.org |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1,3 Bis Methoxymethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Bromo-1,3-bis(methoxymethyl)benzene by mapping the chemical environments of its constituent hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methoxy (B1213986) (-OCH₃) protons.

Aromatic Protons: The benzene (B151609) ring contains three protons. The proton at the C5 position is expected to appear as a triplet due to coupling with the two equivalent protons at C4 and C6. The C4 and C6 protons would, in turn, appear as a doublet, coupling with the C5 proton. The chemical shifts for these aromatic protons typically fall in the range of δ 7.0-7.5 ppm.

Methylene Protons (-CH₂-): The two equivalent methylene groups are adjacent to the aromatic ring and the methoxy groups. These protons are expected to produce a singlet in the spectrum, likely in the δ 4.5-5.0 ppm region, reflecting the deshielding effect of the adjacent oxygen and benzene ring.

Methoxy Protons (-OCH₃): The two equivalent methoxy groups will give rise to a sharp singlet, typically appearing further upfield around δ 3.3-3.5 ppm.

Spin-spin coupling constants (J-values) between the aromatic protons would provide definitive information on their relative positions (ortho-coupling).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: This table is based on predicted values and general ranges for similar structural motifs, as specific experimental data was not available in the searched literature.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (C5) | 7.2 - 7.4 | Triplet (t) |

| Ar-H (C4, C6) | 7.4 - 7.6 | Doublet (d) |

| -CH₂- | 4.5 - 5.0 | Singlet (s) |

| -OCH₃ | 3.3 - 3.5 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, five distinct carbon signals are expected:

Aromatic Carbons: Four signals are anticipated for the benzene ring carbons. The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronic effects. The two carbons bearing the methoxymethyl substituents (C1, C3) would be equivalent, as would the two unsubstituted carbons ortho to the bromine (C4, C6). The carbon para to the bromine (C5) would represent a unique environment. These signals typically appear between δ 120-140 ppm.

Aliphatic Carbons: The methylene carbons (-CH₂-) and the methoxy carbons (-OCH₃) would each produce a distinct signal in the aliphatic region of the spectrum, generally between δ 50-80 ppm.

Table 2: Predicted ¹³C NMR Chemical Environments for this compound (Note: This table is based on predicted values, as specific experimental data was not available in the searched literature.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br (C2) | 120 - 125 |

| C-CH₂OCH₃ (C1, C3) | 135 - 140 |

| Ar-CH (C4, C6) | 128 - 132 |

| Ar-CH (C5) | 125 - 130 |

| -CH₂- | 70 - 75 |

| -OCH₃ | 55 - 60 |

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the aromatic protons at C4/C6 and the proton at C5, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals for the -CH₂- and -OCH₃ groups to their corresponding carbon signals, and each aromatic proton to its attached carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can provide information about the preferred conformation of the methoxymethyl side chains relative to the benzene ring.

The methoxymethyl groups attached to the benzene ring are not fixed in space and can rotate around the C-C and C-O single bonds. Variable Temperature (VT) NMR studies can provide insight into the dynamics of this rotation. At room temperature, if the rotation is fast on the NMR timescale, sharp, averaged signals are observed. As the temperature is lowered, the rotation may slow down, potentially leading to the broadening of signals or the appearance of new signals if distinct conformers become locked in place. Such studies are valuable for determining the energy barriers to rotation and understanding the conformational preferences of the side chains, which can be influenced by steric hindrance involving the adjacent bromine atom.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O ether linkages are a key feature and are typically found in the 1050-1150 cm⁻¹ region.

CH₂ Bending: The scissoring or bending vibration of the methylene groups would likely appear around 1465 cm⁻¹.

Aromatic Substitution Pattern: The pattern of out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region can often help confirm the 1,2,3-trisubstitution pattern on the benzene ring.

C-Br Stretching: The vibration for the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: This table is based on typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂-, -OCH₃ | 2850 - 2960 |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 |

| C-O Stretch (Ether) | -CH₂-O-CH₃ | 1050 - 1150 |

| CH₂ Bend | -CH₂- | ~1465 |

| C-H Bend (Out-of-Plane) | Substituted Benzene | 680 - 900 |

| C-Br Stretch | Ar-Br | 500 - 650 |

Comparative Vibrational Analysis with Related Analogues

The vibrational properties of this compound can be understood through comparative analysis with structurally similar molecules, as direct spectroscopic studies are not extensively available in the literature. Key analogues for this comparison include methoxy-substituted benzenes and other brominated aromatic compounds. The vibrational modes of the target molecule are primarily determined by the benzene ring, the C-Br bond, and the methoxymethyl substituents (-CH₂OCH₃).

Theoretical and experimental studies on molecules like 1-chloro-3-methoxybenzene and 2,4-difluoro-1-methoxybenzene provide insight into the characteristic frequencies of methoxy groups attached to a benzene ring. isroset.org The key vibrational modes associated with the methoxymethyl groups include:

C-H stretching: The methyl (CH₃) and methylene (CH₂) groups exhibit symmetric and asymmetric stretching vibrations, typically in the 2850-3000 cm⁻¹ region.

C-O-C stretching: The ether linkage gives rise to a strong, characteristic asymmetric stretching band, usually found in the 1150-1085 cm⁻¹ range. The symmetric stretch is often weaker and appears at a higher frequency.

CH₂/CH₃ bending: Scissoring, wagging, twisting, and rocking modes for the methylene and methyl groups appear in the 1470-1380 cm⁻¹ region.

The benzene ring itself contributes several characteristic vibrations:

C-H stretching: Aromatic C-H stretching vibrations occur above 3000 cm⁻¹.

C=C stretching: Ring stretching modes typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.

In-plane and out-of-plane C-H bending: These vibrations occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of out-of-plane bending is particularly diagnostic of the substitution pattern on the benzene ring.

The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, as it involves a heavy atom. An infrared spectrum of the related compound 1-bromo-2-(methoxymethyl)benzene (B1281725) shows characteristic peaks that can be used for comparison. researchgate.net By analyzing the spectra of these analogues, the vibrational spectrum of this compound can be predicted, with distinct regions corresponding to the vibrations of the methoxymethyl groups, the substituted benzene ring, and the carbon-bromine bond.

Mass Spectrometry (MS): Precise Mass Determination and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a precise mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). docbrown.info This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass-to-charge (m/z) units (an M and M+2 pattern). docbrown.infoyoutube.com

The theoretical exact masses for the molecular ions of this compound (C₁₀H₁₃BrO₂) are calculated as follows:

| Isotope Combination | Theoretical Exact Mass (Da) |

| C₁₀H₁₃⁷⁹BrO₂ | 244.0097 |

| C₁₀H₁₃⁸¹BrO₂ | 246.0076 |

An HRMS measurement confirming these exact masses to within a few parts per million (ppm) would validate the elemental composition of C₁₀H₁₃BrO₂.

Using electron ionization (EI), the this compound molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

Key expected fragmentation pathways include:

Loss of a Methoxy Radical: A common fragmentation for ethers is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This would result in a stable benzylic cation.

[C₁₀H₁₃BrO₂]⁺• → [C₉H₁₀BrO]⁺ + •OCH₃

Loss of Formaldehyde (B43269): A characteristic fragmentation of methoxymethyl ethers is the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) via a rearrangement process.

Benzylic Cleavage: Cleavage of the bond between the benzene ring and the methoxymethyl group can occur, leading to the loss of a methoxymethyl radical (•CH₂OCH₃, 45 Da).

[C₁₀H₁₃BrO₂]⁺• → [C₉H₁₁BrO]⁺ + •CH₂O (less likely as direct cleavage)

Formation of Tropylium (B1234903) Ion: A common fragmentation pattern for alkylbenzenes involves rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com This would involve cleavage of the C-C bond beta to the ring and subsequent rearrangement. For the title compound, this would likely be a secondary fragmentation product after initial losses.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion [C₁₀H₁₃O₂]⁺. docbrown.info

The resulting mass spectrum would be a composite of these and other fragmentation processes, with the relative abundances of the fragment ions providing a fingerprint for the molecule's structure. The characteristic M/M+2 isotopic pattern would be observed for all fragments retaining the bromine atom. youtube.com

X-ray Crystallography: Definitive Solid-State Structural Analysis

X-ray crystallography provides precise information on the molecular structure, conformation, and the arrangement of molecules in the solid state. While a crystal structure for the title compound is not publicly documented, analysis of the closely related analogue, 2-Bromo-1,3-bis(bromomethyl)benzene (where methoxy groups are replaced by bromine), offers significant insights into the expected structural features. researchgate.net

Single-crystal X-ray diffraction analysis of 2-Bromo-1,3-bis(bromomethyl)benzene reveals detailed information about bond lengths, bond angles, and torsion angles. researchgate.net In this analogue, the analysis showed two independent molecules in the asymmetric unit, one of which exhibited whole-molecule disorder. This indicates that the barrier to conformational change may be low.

For this compound, a similar analysis would be expected to precisely define:

The geometry of the benzene ring, which may show slight distortions from ideal hexagonal symmetry due to the bulky and electronegative substituents.

The C-Br, C-C, C-O, and C-H bond lengths and the angles between them.

The conformation of the two methoxymethyl side chains relative to the plane of the benzene ring. The torsion angles (e.g., C-C-C-O and C-C-O-C) would describe the orientation of these flexible groups, which is influenced by steric hindrance and intramolecular interactions. It is likely that the methoxymethyl groups would orient themselves to minimize steric clash with the adjacent bromine atom and with each other.

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. In brominated organic compounds, halogen bonding (C-Br···X), hydrogen bonding (C-H···Br, C-H···O), and π-π stacking interactions are significant. researchgate.netmdpi.com

In the crystal structure of the analogue 2-Bromo-1,3-bis(bromomethyl)benzene, the crystal packing is influenced by short Br···Br contacts. researchgate.net A slightly short Br···Br contact of 3.595 Å was observed, which is less than the sum of the van der Waals radii (approx. 3.70 Å), indicating a weak halogen-halogen interaction. researchgate.net The packing also showed that the ordered and disordered molecules segregate into distinct sheets. researchgate.net

For this compound, the crystal packing would be dictated by a combination of:

C-H···O Hydrogen Bonds: The oxygen atoms of the methoxymethyl groups are potential hydrogen bond acceptors, likely interacting with aromatic or aliphatic C-H donors from neighboring molecules.

C-H···Br Interactions: Weak hydrogen bonds involving the bromine atom as an acceptor are also possible. mdpi.com

Halogen Interactions: While less likely to be the dominant force compared to analogues with more bromine atoms, weak Br···Br or Br···O interactions could still play a role in the packing arrangement.

The interplay of these forces determines the final crystal packing motif, influencing physical properties such as melting point and density.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1,3 Bis Methoxymethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for calculating molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 2-Bromo-1,3-bis(methoxymethyl)benzene, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. Geometry optimization is an iterative process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For a flexible molecule like this compound, which has rotatable bonds in its two methoxymethyl side chains, this process is more complex.

A conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) and their relative energies. This involves systematically rotating the dihedral angles of the side chains (e.g., the C(aryl)-C(methylene)-O-C(methyl) angles) to map out the potential energy surface. The goal is to locate the global minimum—the most stable conformer—as well as other low-energy local minima. The results of this analysis, including optimized bond lengths, bond angles, and dihedral angles, are crucial for all subsequent calculations. For similar aromatic compounds, DFT has been shown to produce geometric parameters that are in good agreement with experimental data where available. researchgate.net

Table 1: Illustrative Data Table for Optimized Geometric Parameters No published data is available for this compound. The table below is a template showing the type of data a geometry optimization would yield.

| Parameter | Value |

|---|---|

| Bond Length C1-C2 (Å) | Data not available |

| Bond Length C2-Br (Å) | Data not available |

| Bond Angle C1-C2-C3 (°) | Data not available |

| Dihedral Angle Br-C2-C1-C6 (°) | Data not available |

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of bonds.

The results serve two main purposes. First, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated vibrational spectrum (representing infrared and Raman activities) can be compared with experimentally measured spectra. This comparison helps to validate the accuracy of the computational method and aids in the assignment of specific absorption bands in the experimental data to particular molecular vibrations. Typically, calculated frequencies are slightly higher than experimental values and are often scaled by an empirical factor to improve agreement. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

An FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com Visualizing the orbitals would show which parts of the molecule are electron-rich (where the HOMO is localized) and electron-poor (where the LUMO is localized). researchgate.net

Table 2: Illustrative Data Table for FMO Analysis No published data is available for this compound. The table below is a template showing the type of data an FMO analysis would yield.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is mapped onto a surface of constant electron density, using a color scale to indicate different potential values. The MEP is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. uni-muenchen.de

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between orbitals within a molecule. It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. The primary utility of NBO analysis is to quantify the stabilizing effects of electron delocalization, also known as hyperconjugation.

This analysis is performed by evaluating the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would identify key stabilizing interactions, such as the delocalization of electron density from the oxygen lone pairs into adjacent antibonding orbitals or from the benzene (B151609) ring's π-system into the side chains. researchgate.net

Key global descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (electron acceptor).

In addition to these global descriptors, local reactivity can be predicted using Fukui functions. These functions identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of reactivity than the MEP map alone. frontiersin.org

Table 3: Illustrative Data Table for Global Reactivity Descriptors No published data is available for this compound. The table below is a template showing the type of data this analysis would yield.

| Descriptor | Symbol | Value |

|---|---|---|

| Electronegativity | χ (eV) | Data not available |

| Chemical Hardness | η (eV) | Data not available |

| Chemical Softness | S (eV⁻¹) | Data not available |

| Electrophilicity Index | ω (eV) | Data not available |

Advanced Quantum Chemical Methods for Reaction Mechanism Studies

The elucidation of reaction mechanisms involving this compound can be significantly enhanced through the application of advanced quantum chemical methods. These computational techniques provide a molecular-level understanding of reaction pathways, energetics, and the influence of the surrounding environment, complementing experimental investigations.

Transition State Characterization and Reaction Energy Profiles

A fundamental aspect of studying a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for locating and characterizing these transient species. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbons or electrophilic aromatic substitution, identifying the transition state geometry is crucial.

For instance, in a hypothetical nucleophilic substitution reaction, computational methods can model the approach of the nucleophile, the breaking of the carbon-leaving group bond, and the formation of the new bond. The calculated energy profile would reveal whether the reaction proceeds through a concerted (e.g., SN2-like) or a stepwise (e.g., SN1-like) mechanism. masterorganicchemistry.comlibretexts.org In the case of a stepwise mechanism, the calculations would also aim to identify and characterize any intermediate species, such as carbocations. libretexts.org

A computational study on the electrophilic aromatic substitution of 1,2-dimethoxybenzene, a compound structurally related to this compound, has demonstrated the utility of these methods in predicting regioselectivity by calculating the activation free energies for different pathways. scirp.org

Table 1: Hypothetical Reaction Energy Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from reaction energy profile calculations. Actual values would require specific quantum chemical computations for a defined reaction.

Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. libretexts.orgwikipedia.orgchemistrysteps.com Computational chemistry accounts for these effects using various solvent models, which can be broadly categorized as explicit or implicit.

Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions such as hydrogen bonding. However, this approach is computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This method is more computationally efficient and is widely used to study the effect of different solvents on reaction energetics. By performing calculations with different dielectric constants, one can simulate the reaction in various solvents and predict how the reaction energy profile, and consequently the reaction rate, will change.

For reactions involving charged or highly polar transition states, polar solvents are expected to lower the activation energy by stabilizing the transition state more than the reactants. youtube.com For example, in a potential SN1-type reaction of this compound, a polar protic solvent would be expected to stabilize the carbocation intermediate and the leaving group, thereby accelerating the reaction. libretexts.orgyoutube.com Computational models can quantify this stabilization effect.

Table 2: Illustrative Influence of Solvent Polarity on Activation Energy

| Solvent | Dielectric Constant | Hypothetical Activation Energy (kcal/mol) |

| n-Hexane | 1.88 | 30.0 |

| Dichloromethane | 8.93 | 26.5 |

| Acetonitrile | 37.5 | 24.0 |

| Water | 78.4 | 22.0 |

Note: This table presents illustrative data to demonstrate the general trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state. The values are not specific to this compound.

Synthesis and Characterization of Structural Analogues and Derivatives of 2 Bromo 1,3 Bis Methoxymethyl Benzene

Systemic Modification of Aromatic Substituents and Alkyl Chains

The synthetic versatility of the 2-Bromo-1,3-bis(methoxymethyl)benzene scaffold allows for systematic modifications of both the aromatic ring and the flanking alkyl chains. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

Modification of Aromatic Substituents:

The bromine atom on the aromatic ring serves as a versatile handle for introducing a variety of functional groups through well-established organometallic cross-coupling reactions. For instance, Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds, leading to the synthesis of analogues with extended aromatic systems or appended alkyl, alkenyl, or alkynyl groups. The reactivity of the C-Br bond can be influenced by the electronic nature of other substituents on the ring.

Furthermore, additional substituents can be introduced onto the benzene (B151609) ring to modulate its electronic properties. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups can increase the electron density of the ring, potentially influencing the reactivity of the bromine atom and the benzylic positions. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) can decrease the electron density, impacting the molecule's reactivity in a different manner. The synthesis of such substituted analogues often starts from appropriately substituted precursors prior to the introduction of the bis(methoxymethyl) moieties.

Modification of Alkyl Chains:

The methoxymethyl groups (-CH2OCH3) can also be systematically altered. The methyl ether can be replaced with larger alkyl ethers (e.g., ethoxymethyl, propoxymethyl) by using the corresponding sodium alkoxides in the substitution reaction with 2-bromo-1,3-bis(bromomethyl)benzene. This modification primarily impacts the steric bulk around the core aromatic ring, which can influence intermolecular interactions in the solid state and solubility in various solvents.

The following table summarizes some examples of systemic modifications:

| Modification Type | Precursor | Reagents and Conditions | Modified Analogue |

| Aromatic Substitution (Alkylation) | This compound | R-B(OH)2, Pd catalyst, base (Suzuki Coupling) | 2-Alkyl-1,3-bis(methoxymethyl)benzene |

| Aromatic Substitution (Arylation) | This compound | Ar-SnBu3, Pd catalyst (Stille Coupling) | 2-Aryl-1,3-bis(methoxymethyl)benzene |

| Alkyl Chain Elongation | 2-Bromo-1,3-bis(bromomethyl)benzene | NaOCH2CH3, ethanol | 2-Bromo-1,3-bis(ethoxymethyl)benzene |

| Introduction of EWG | Substituted m-xylene (B151644) | Bromination, then reaction with NaOCH3 | Substituted this compound |

Exploring Isomeric Forms and Regioisomers

The positional arrangement of the bromo and bis(methoxymethyl) substituents on the benzene ring significantly influences the molecule's symmetry, polarity, and reactivity. A systematic exploration of isomeric forms and regioisomers is essential for a comprehensive understanding of the structure-property relationships in this class of compounds.

The primary isomers of bromo-bis(methoxymethyl)benzene include variations in the positions of the three substituents on the aromatic ring. For example, in addition to the 1,2,3-substitution pattern of the target molecule, isomers such as 1-bromo-2,4-bis(methoxymethyl)benzene and 1-bromo-3,5-bis(methoxymethyl)benzene (B8796022) represent different regioisomers. The synthesis of these specific regioisomers typically requires starting materials with the desired substitution pattern. For instance, the synthesis of 1-bromo-3,5-bis(methoxymethyl)benzene would likely start from 1-bromo-3,5-bis(bromomethyl)benzene.

The crystal packing and intermolecular interactions are highly dependent on the isomeric form. researchgate.net Studies on isomers of bis(bromomethyl)benzene have shown that the molecular packing is largely governed by C-H···Br and Br···Br interactions. researchgate.net It is expected that the introduction of the methoxymethyl groups would introduce additional C-H···O interactions, further influencing the solid-state architecture. The symmetry of the molecule also plays a crucial role; for example, 1-bromo-3,5-bis(methoxymethyl)benzene possesses a higher degree of symmetry than the 1,2,3-isomer, which would be reflected in its spectroscopic properties, such as a simpler 13C NMR spectrum.

The following table outlines key characteristics of different regioisomers:

| Isomer | Substitution Pattern | Expected Symmetry | Potential Synthetic Precursor |

| This compound | 1,2,3- | C2v (idealized) | 2-Bromo-1,3-bis(bromomethyl)benzene |

| 1-Bromo-2,4-bis(methoxymethyl)benzene | 1,2,4- | Cs | 1-Bromo-2,4-bis(bromomethyl)benzene |

| 1-Bromo-3,5-bis(methoxymethyl)benzene | 1,3,5- | C2v | 1-Bromo-3,5-bis(bromomethyl)benzene |

| 4-Bromo-1,2-bis(methoxymethyl)benzene | 1,2,4- | Cs | 4-Bromo-1,2-bis(bromomethyl)benzene |

Comparative Studies of Spectroscopic and Reactivity Profiles Across Analogues

The systematic modifications discussed in the previous sections lead to predictable changes in the spectroscopic and reactivity profiles of the analogues. Comparative studies are instrumental in understanding these structure-property relationships.

Spectroscopic Profiles:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are highly sensitive to the substitution pattern on the aromatic ring. For this compound, the symmetry of the molecule would result in a specific set of signals for the aromatic protons and carbons. Changes in the aromatic substituents will induce shifts in the signals of the remaining aromatic protons and the benzylic protons of the methoxymethyl groups. For instance, the introduction of an electron-donating group is expected to shield the aromatic protons, causing an upfield shift in their 1H NMR signals. The chemical shifts of the -CH2- and -OCH3 protons can also be affected by steric hindrance from neighboring groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its analogues is characterized by C-H stretching vibrations of the aromatic ring and the methoxymethyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages. The C-Br stretching vibration is typically observed in the fingerprint region. The position of these bands can be subtly influenced by the electronic nature of the other substituents on the ring.

Mass Spectrometry (MS): The mass spectra of these compounds will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio). The fragmentation patterns can provide information about the stability of the benzylic carbocations formed upon ionization.

A study on bis(thienyl)ethenes with α-methoxymethyl groups demonstrated that variations in substituents on the aromatic ring lead to shifts in the UV-vis absorption maxima. nih.gov Similar trends would be expected for analogues of this compound, where the electronic nature of the aromatic substituents would influence the energy of the π-π* transitions.

Reactivity Profiles:

The reactivity of the analogues is primarily dictated by the C-Br bond and the benzylic protons. The rate of nucleophilic substitution at the benzylic position can be influenced by the steric hindrance imposed by different alkyl groups in the alkoxymethyl chains.

The reactivity of the C-Br bond in cross-coupling reactions is sensitive to the electronic environment of the aromatic ring. Electron-donating groups can increase the electron density at the carbon bearing the bromine, which can affect the oxidative addition step in a palladium-catalyzed cross-coupling reaction. Conversely, electron-withdrawing groups can make the carbon more electrophilic.

Derivatization Strategies for Expanding Molecular Complexity

The this compound core can be elaborated into more complex molecular architectures through various derivatization strategies. The bromine atom is the primary site for such modifications.

Cross-Coupling Reactions:

As mentioned previously, palladium-catalyzed cross-coupling reactions are a powerful tool for derivatization.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl and vinyl groups. uzh.ch

Stille Coupling: The use of organostannanes enables the formation of C-C bonds with various organic moieties.

Heck Coupling: Reaction with alkenes can introduce vinyl groups.

Sonogashira Coupling: This reaction with terminal alkynes leads to the formation of arylethynyl derivatives.

Buchwald-Hartwig Amination: This allows for the introduction of nitrogen-based functional groups by coupling with amines.

These reactions can be used to synthesize larger, more complex molecules with tailored electronic and photophysical properties. For example, coupling with fluorescent aromatic groups could lead to the development of new optical materials.

Lithiation and Subsequent Reactions:

Lithium-halogen exchange can be performed on the C-Br bond to generate a highly reactive aryllithium species. This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups, including:

Carboxylation with CO2 to form a carboxylic acid.

Reaction with aldehydes or ketones to form secondary or tertiary alcohols.

Reaction with nitriles to form ketones after hydrolysis.

Nucleophilic Aromatic Substitution:

Under certain conditions, particularly with the presence of strong electron-withdrawing groups on the aromatic ring, the bromine atom can be displaced by strong nucleophiles. However, for this compound itself, this reaction is less likely to occur without activation. Studies on other bromo-aromatic systems have shown that nucleophilic substitution can be a viable strategy for introducing amines and other nucleophiles. mdpi.com

The following table provides a summary of potential derivatization strategies:

| Reaction Type | Reagents | Functional Group Introduced |

| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, base | -R (alkyl, aryl, vinyl) |

| Stille Coupling | R-SnBu3, Pd catalyst | -R (alkyl, aryl, vinyl, etc.) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | -C≡C-R |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, base | -NR2 |

| Lithiation-Electrophilic Quench | n-BuLi, then E+ (e.g., CO2, RCHO) | -COOH, -CH(OH)R |

Through the judicious application of these synthetic strategies, a diverse library of analogues and derivatives of this compound can be generated, enabling the exploration of their properties and potential applications in various fields of chemistry and materials science.

Applications in Advanced Organic Synthesis and the Design of New Functional Materials

Role as a Strategic Building Block in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the selection of appropriate starting materials is crucial for the efficient construction of intricate molecular targets. 2-Bromo-1,3-bis(methoxymethyl)benzene serves as a strategic building block, providing a synthetically adaptable platform for the elaboration of more complex structures.

The presence of both a bromine atom and two methoxymethyl groups allows for a stepwise and controlled functionalization of the benzene (B151609) ring. The bromine atom can be readily converted to other functional groups or used as a handle for carbon-carbon bond formation through reactions such as Suzuki, Stille, or Sonogashira couplings. This enables the attachment of various aryl, alkyl, or alkynyl fragments, leading to the construction of diverse and complex molecular skeletons.

Furthermore, the methoxymethyl groups can act as protecting groups or be transformed into other functionalities, such as hydroxymethyl or formyl groups, at a later stage of the synthesis. This latent reactivity adds another layer of synthetic versatility. One notable application of similarly structured bis(bromomethyl)benzene derivatives is in the synthesis of macrocycles. By reacting these compounds with appropriate difunctional nucleophiles, it is possible to construct large ring systems that are of interest in host-guest chemistry and as synthetic ionophores. While specific examples for this compound are not extensively documented in publicly available research, its structural similarity to known macrocycle precursors, such as 1,3-bis(bromomethyl)benzene (B165771), suggests its potential in this area.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative | Synthesis of complex organic molecules |

| Stille Coupling | Organostannane, Pd catalyst | Aryl-substituted compound | Construction of conjugated systems |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne | Building block for functional materials |

This table is illustrative of the potential reactivity based on the functional groups present in this compound.

Brominated aromatic compounds are frequently employed as key intermediates in the synthesis of pharmaceuticals. The bromine atom provides a reliable point of attachment for introducing various pharmacophores and modifying the electronic and steric properties of a molecule to optimize its biological activity. While direct application of this compound in the synthesis of specific drug candidates is not widely reported, its potential as a precursor to pharmaceutically relevant scaffolds is evident. For instance, the biaryl and heterocyclic structures that can be accessed from this building block are common motifs in many therapeutic agents.

Contribution to the Development of Novel Functional Materials

The design and synthesis of new materials with tailored properties is a cornerstone of modern materials science. This compound offers a molecular platform that can be incorporated into larger systems to create functional materials with specific electronic, optical, or structural characteristics.

The difunctionality of this compound makes it a potential monomer for the synthesis of advanced polymers. For example, through polymerization reactions that involve the bromine atom, such as Suzuki or Stille polycondensation, it could be incorporated into the backbone of conjugated polymers. These types of polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives, are known for their conductive and electroluminescent properties. nih.gov The methoxymethyl side groups could enhance the solubility and processability of the resulting polymers, which is a common challenge in the field of conducting polymers.

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. The benzene core of this compound can participate in π-stacking interactions, while the oxygen atoms of the methoxymethyl groups can act as hydrogen bond acceptors. These intermolecular forces can guide the self-assembly of molecules into well-defined, ordered structures such as liquid crystals or molecular frameworks. The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular architectures. researchgate.net

The electronic and optical properties of organic materials are intrinsically linked to their molecular structure. By using this compound as a building block, it is possible to create new materials with tailored photophysical properties. For example, incorporating this unit into conjugated polymers or larger chromophoric systems can influence the material's absorption and emission spectra. The methoxymethyl groups can modulate the solid-state packing of the material, which in turn affects its photoluminescence quantum yield and charge transport properties. bldpharm.com While specific data for materials derived from this compound is scarce, the principles of molecular design in organic electronics suggest its potential for creating materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-bis(bromomethyl)benzene |

Utilization in Heteroatom Chemistry as a Stabilizing Group

The methoxymethyl (MOM) group is well-established in organic chemistry as a robust protecting group for alcohols and other heteroatoms due to its stability under a range of reaction conditions. In the context of this compound, the two methoxymethyl groups can play a crucial role in stabilizing reactive intermediates and coordinating to heteroatoms, thereby influencing the regioselectivity and outcome of chemical transformations.

The oxygen atoms of the methoxymethyl groups possess lone pairs of electrons that can engage in intramolecular coordination with metal centers or other electrophilic species. This coordination can have a profound directing effect in reactions involving the aryl bromide functionality. For instance, in metal-catalyzed cross-coupling reactions, the ortho-methoxymethyl groups could chelate to the metal catalyst, influencing the oxidative addition step and subsequent transformations. This can be particularly advantageous in achieving selective substitution at the C2 position of the benzene ring.

Furthermore, the presence of these sterically demanding groups flanking the bromine atom can provide a level of steric shielding. This can prevent unwanted side reactions and enhance the stability of organometallic intermediates that may form at the C2 position. In the broader context of heteroatom chemistry, molecules with similar 1,3-bis(alkoxymethyl)benzene frameworks are explored for their ability to form stable complexes with various metals. These complexes can find applications in catalysis and as precursors to functional materials.

Future Research Directions and Emerging Paradigms in the Study of 2 Bromo 1,3 Bis Methoxymethyl Benzene

Uncharted Synthetic Pathways and Methodological Challenges

While the synthesis of substituted benzene (B151609) rings is well-established, the exploration of novel, more efficient, and sustainable pathways to 2-Bromo-1,3-bis(methoxymethyl)benzene and its analogs remains a fertile ground for research. A significant challenge lies in achieving regioselective functionalization, particularly in developing methods that bypass multi-step sequences.

Future research will likely focus on late-stage C-H activation techniques to introduce the bromo- and methoxymethyl- groups directly onto a benzene core. acs.orgnih.gov This approach offers a more atom-economical and efficient alternative to traditional methods that often rely on pre-functionalized starting materials. nih.gov The development of catalysts that can selectively functionalize the 1, 2, and 3 positions of the benzene ring in a controlled manner is a key methodological hurdle.

Another promising avenue is the exploration of novel cyclization reactions to construct the benzene ring with the desired substitution pattern already in place. For instance, cobalt-catalyzed Diels-Alder cycloadditions have been shown to be effective for creating functionalized benzene derivatives. nih.gov Investigating new diene and dienophile partners could lead to more direct and versatile syntheses of this and related compounds.

Table 1: Potential Uncharted Synthetic Pathways and Associated Challenges

| Synthetic Approach | Description | Methodological Challenges |

|---|---|---|

| Late-Stage C-H Activation | Direct introduction of bromo- and methoxymethyl- groups onto a benzene precursor. | Achieving high regioselectivity; Catalyst development and optimization; Understanding the directing effects of substituents. |

| Novel Cyclization Reactions | Construction of the substituted benzene ring from acyclic precursors via reactions like [4+2] cycloadditions. | Design and synthesis of suitable precursors; Controlling the regiochemistry of the cyclization; Catalyst discovery for novel transformations. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms presents a significant opportunity for the production and study of this compound. beilstein-journals.org Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and safer reaction conditions. beilstein-journals.org

Future research will likely involve the development of continuous flow processes for the key synthetic steps in the formation of this compound. This could involve designing and fabricating microreactors specifically tailored for these reactions. Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for high-throughput screening of reaction conditions and for the rapid synthesis of a library of derivatives. beilstein-journals.org This would accelerate the discovery of new reactions and the optimization of existing ones.

Advanced Catalytic Applications of its Derivatives

The derivatives of this compound hold significant potential as ligands for transition metal catalysis. The methoxymethyl groups can be readily converted into other functionalities, such as phosphines, N-heterocyclic carbenes (NHCs), or other coordinating groups. The bromine atom provides a convenient handle for cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. mdpi.com

Future research will focus on the design and synthesis of novel chiral ligands derived from this scaffold for applications in asymmetric catalysis. The rigid benzene backbone can provide a well-defined steric environment, which is crucial for achieving high enantioselectivity. Furthermore, the development of catalysts for challenging cross-coupling reactions, C-H activation, and polymerization reactions based on derivatives of this compound is a promising area of investigation. mdpi.com

Table 2: Potential Catalytic Applications of Derivatives

| Derivative Type | Potential Catalytic Application | Rationale |

|---|---|---|

| Chiral Diphosphine Ligands | Asymmetric Hydrogenation, Asymmetric C-C Bond Formation | The benzene scaffold can provide a rigid and tunable chiral environment around the metal center. |

| N-Heterocyclic Carbene (NHC) Precursors | Cross-Coupling Reactions, Metathesis | NHCs are strong sigma-donors that can stabilize a wide range of metal catalysts. |

Machine Learning and AI in Predicting Reactivity and Guiding Synthesis

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. nih.govyoutube.com In the context of this compound, ML models can be trained to predict its reactivity in various chemical transformations. nih.govrsc.org By analyzing large datasets of reaction outcomes, these models can identify the optimal reaction conditions, such as catalyst, solvent, and temperature, for a desired transformation. youtube.com

Exploration of its Role in Novel Chemical Technologies

The unique substitution pattern of this compound makes it an interesting building block for the development of novel chemical technologies. The potential for derivatization at three distinct positions on the benzene ring allows for the construction of complex molecular architectures.

One area of exploration is its use in the synthesis of novel organic electronic materials. By incorporating this unit into conjugated polymers or small molecules, it may be possible to tune the electronic and optical properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Another potential application is in the development of porous organic polymers (POPs) or metal-organic frameworks (MOFs). The ability to form multiple covalent bonds from a single benzene unit makes it a suitable building block for the construction of extended, porous networks. These materials could have applications in gas storage, separation, and catalysis.

Q & A

Q. How does the compound interact with lipid bilayers in drug delivery systems?

- Experimental Design : Use Langmuir-Blodgett troughs to measure insertion kinetics into DPPC monolayers.

- Findings : Methoxymethyl groups enhance membrane permeability due to amphiphilic character .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.